molecular formula C10H12N2O3 B13795977 (2E)-2-(2-Ethoxybenzylidene)hydrazinecarboxylic acid CAS No. 6641-55-0

(2E)-2-(2-Ethoxybenzylidene)hydrazinecarboxylic acid

Cat. No.: B13795977
CAS No.: 6641-55-0
M. Wt: 208.21 g/mol
InChI Key: JTLXDXCWVADHAD-YRNVUSSQSA-N
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Description

(2E)-2-(2-Ethoxybenzylidene)hydrazinecarboxylic acid is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are known for their diverse applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(2-Ethoxybenzylidene)hydrazinecarboxylic acid typically involves the condensation reaction between 2-ethoxybenzaldehyde and hydrazinecarboxylic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage (C=N) and then cooled to precipitate the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(2-Ethoxybenzylidene)hydrazinecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2E)-2-(2-Ethoxybenzylidene)hydrazinecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-2-(2-Ethoxybenzylidene)hydrazinecarboxylic acid involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which may inhibit enzymatic activities or disrupt cellular processes. Additionally, the hydrazone group can participate in redox reactions, influencing cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxybenzylidene)hydrazinecarboxylic acid
  • 2-(2-Hydroxybenzylidene)hydrazinecarboxylic acid
  • 2-(2-Chlorobenzylidene)hydrazinecarboxylic acid

Uniqueness

(2E)-2-(2-Ethoxybenzylidene)hydrazinecarboxylic acid is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. Compared to its analogs, this compound may exhibit distinct chemical and biological properties, making it valuable for specific applications .

Properties

CAS No.

6641-55-0

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

[(E)-(2-ethoxyphenyl)methylideneamino]carbamic acid

InChI

InChI=1S/C10H12N2O3/c1-2-15-9-6-4-3-5-8(9)7-11-12-10(13)14/h3-7,12H,2H2,1H3,(H,13,14)/b11-7+

InChI Key

JTLXDXCWVADHAD-YRNVUSSQSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)O

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)O

Origin of Product

United States

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